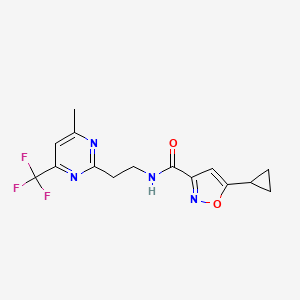

![molecular formula C22H25NO3 B2896317 1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one CAS No. 948551-98-2](/img/structure/B2896317.png)

1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

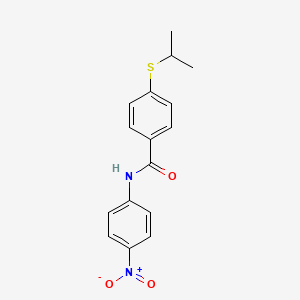

The compound is a spirocyclic compound, which means it contains two rings of atoms that share a single atom . The name suggests it contains a benzyl group (a benzene ring attached to a CH2 group), an ethoxy group (an oxygen atom bonded to an ethyl group), a hydroxy group (an oxygen atom bonded to a hydrogen atom), a cyclohexane ring, and an indolinone group (a type of heterocyclic compound containing a nitrogen atom and a carbonyl group).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The spirocyclic nature of the compound would add to this complexity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups means that it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of a benzene ring could potentially make the compound aromatic .Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthetic Procedures : A study by Beccalli et al. (2003) developed a synthetic pathway to spiro[cyclohexane-1,3′-indoline]-2′,4-diones, which could be relevant to the synthesis of compounds similar to 1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one. This process involved several steps, including the formation of cycloadducts and various derivatives, leading to the spiro compounds in satisfactory overall yields (Beccalli, Clerici, & Gelmi, 2003).

Domino Diels–Alder Reaction : Another significant study by Yang et al. (2018) presented an efficient and diastereoselective synthetic protocol for constructing spiro[cyclohexane-1,3′-indolin]-3-en-2′-ones, a structure related to the compound , using HOAc-mediated domino reactions in ionic liquid (Yang, Sun, & Yan, 2018).

Biological Activity and Potential Applications

Complement Inhibitory Activity : Bradbury et al. (2003) explored the synthesis and bioassay of spiro[cyclohexane-1,3'-indoline]-2'-one analogues, examining their activity as complement inhibitors. This study could provide insights into the potential biological applications of compounds structurally related to this compound (Bradbury et al., 2003).

Potential for New Spiro Heterocycles : Abdel-ghany et al. (2000) reported the synthesis of new spiro heterocyclic systems derived from compounds like 3-hydroxy-3(2-oxocyclohexyl)indolin-2-one. These findings may suggest potential pathways for synthesizing and exploring the properties of similar spiro compounds (Abdel-ghany, Khodairy, & Moustafa, 2000).

Manganese(III)-Based Oxidative Cyclization : A study by Katayama and Nishino (2019) on the Mn(III)-based oxidative cyclization of N-aryl-2-oxocycloalkane-1-carboxamides to form spiro[cycloalkane-1,3′-indoline]-2,2′-diones provides another perspective on synthesizing structurally similar compounds. This approach might be applicable to the synthesis of this compound (Katayama & Nishino, 2019).

Synthesis of Spiro Heterocycles : Bradbury and Sindelar (1989) developed a general synthetic strategy for spiro[benzofuran-2(3H)-cyclohexanes], which could be relevant for the synthesis of related spiro compounds, including this compound (Bradbury & Sindelar, 1989).

Orientations Futures

Propriétés

IUPAC Name |

1'-benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indole]-2'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-2-26-18-8-9-20-19(14-18)22(12-10-17(24)11-13-22)21(25)23(20)15-16-6-4-3-5-7-16/h3-9,14,17,24H,2,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUYNFRWXAUFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d][1,3]dioxol-5-yl)-7-hydroxy-2-methyl-6-propyl-4H-chromen-4-one](/img/structure/B2896234.png)

![(E)-N-[1-(2-Ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2896236.png)

![4-(tert-butyl)-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2896237.png)

![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)isonicotinonitrile](/img/structure/B2896245.png)

![1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole](/img/structure/B2896246.png)

![3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2896247.png)

![4-acetyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2896249.png)

![6-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2896255.png)

![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2896256.png)